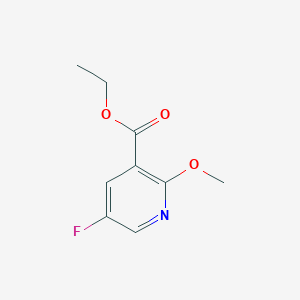

Ethyl 5-fluoro-2-methoxynicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-fluoro-2-methoxypyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3/c1-3-14-9(12)7-4-6(10)5-11-8(7)13-2/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGWHATPJTHJEDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC(=C1)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673296 | |

| Record name | Ethyl 5-fluoro-2-methoxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214363-86-6 | |

| Record name | Ethyl 5-fluoro-2-methoxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 5 Fluoro 2 Methoxynicotinate and Analogs

Strategic Approaches to the Fluorinated Pyridine (B92270) Core Synthesis

The synthesis of the fluorinated pyridine core, a key structural motif in many pharmaceuticals and agrochemicals, is a subject of significant research interest. Various strategic approaches have been developed to introduce fluorine into the pyridine ring, each with its own advantages and limitations. These methods primarily revolve around the regioselective functionalization of pre-existing pyridine or nicotinic acid skeletons.

Regioselective Halogenation and Functionalization of Nicotinic Acid Precursors

The direct and selective introduction of a halogen atom at a specific position on the nicotinic acid ring is a fundamental strategy for the synthesis of fluorinated pyridines. This approach often involves the use of specialized halogenating agents and careful control of reaction conditions to achieve the desired regioselectivity.

Palladium-catalyzed methods have emerged as a powerful tool for the regioselective halogenation of arene C-H bonds, including those in nicotinic acid derivatives. organic-chemistry.org These reactions often utilize N-halosuccinimides (NXS) as the halogen source and can provide halogenated products that are complementary to those obtained through traditional electrophilic aromatic substitution. organic-chemistry.org The choice of catalyst, directing group, and reaction conditions are crucial for controlling the position of halogenation.

Another approach involves the metalation of a precursor compound to form an organometallic intermediate, which is then reacted with a halogenating agent. google.comnih.gov This method allows for precise control over the position of halogenation by directing the metalation to a specific site on the pyridine ring.

Nucleophilic Aromatic Substitution Reactions on Halogenated Pyridines

Nucleophilic aromatic substitution (SNAr) is a widely employed method for the synthesis of functionalized pyridines, including those containing fluorine. acs.orgsci-hub.se This reaction involves the displacement of a leaving group, typically a halogen, by a nucleophile. The reactivity of halopyridines in SNAr reactions is influenced by the nature of the halogen, the position of the halogen on the ring, and the presence of electron-withdrawing groups. acs.orgsci-hub.se

The reactivity of 2-halopyridines towards nucleophiles often follows the order F > Cl > Br > I, suggesting that the rate-determining step can vary depending on the nucleophile. sci-hub.se For instance, reactions with certain nucleophiles may be charge-controlled. sci-hub.se The use of microwave irradiation has been shown to dramatically decrease reaction times for SNAr reactions on halopyridines. sci-hub.se

The synthesis of N-arylated indoles and carbazoles has been achieved through the SNAr reaction of fluoroarenes and chloroarenes with indoles and carbazole (B46965) using a potassium hydroxide/dimethyl sulfoxide (B87167) (KOH/DMSO) medium under transition-metal-free conditions. mdpi.com This method demonstrates good tolerance for various functional groups. mdpi.com Computational studies have also been employed to investigate the mechanisms of nucleophilic aromatic substitution reactions, with some reactions proceeding through a concerted mechanism rather than a stepwise one involving a Meisenheimer intermediate. nih.gov

Derivatization from 5-Fluoro-2-methoxynicotinic Acid and Related Aldehydes

Ethyl 5-fluoro-2-methoxynicotinate can be synthesized from its corresponding carboxylic acid, 5-fluoro-2-methoxynicotinic acid, or the related aldehyde, 5-fluoro-2-methoxynicotinaldehyde (B1322631).

The synthesis of 5-fluoro-2-methoxynicotinaldehyde can be achieved through the oxidation of (5-fluoro-2-methoxy-pyridin-3-yl)-methanol using manganese(IV) oxide in ethyl acetate. chemicalbook.com This aldehyde serves as a versatile intermediate for further functionalization.

The conversion of 5-fluoro-2-methoxynicotinic acid to its ethyl ester can be accomplished through various esterification methods, as detailed in the following section.

Esterification and Transesterification Techniques for Nicotinate (B505614) Esters

The formation of the ethyl ester group is the final key step in the synthesis of this compound. Various esterification and transesterification techniques are available for this transformation, with the choice of method depending on factors such as the scale of the reaction, the desired purity of the product, and the nature of the starting material.

Acid-Catalyzed and Coupling Agent-Mediated Esterification Protocols

Acid-catalyzed esterification is a classical and widely used method for the synthesis of nicotinate esters. google.com This typically involves reacting the nicotinic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. google.com The reaction is often carried out at reflux temperature. google.com However, this method can lead to the formation of mineral acid residues that require removal in subsequent purification steps. google.com To circumvent this, non-catalytic methods have been developed, particularly for water-immiscible alcohols with boiling points above 135 °C. google.com

Solid acid catalysts have also been employed for the esterification of nicotinic acid, offering advantages such as easier catalyst recovery and reduced generation of acidic waste. google.compatsnap.com For example, HND230 solid catalysts have been used for the preparation of ethyl nicotinate in toluene. google.compatsnap.com

Coupling agent-mediated esterification provides an alternative to acid-catalyzed methods. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC) are used to activate the carboxylic acid, facilitating its reaction with the alcohol. nih.gov Optimization of these reactions often involves screening different coupling reagents, bases, and solvents to maximize the yield of the desired ester. nih.gov

Optimization of Reaction Conditions for Enhanced Ester Yields

The yield of nicotinate esters can be significantly influenced by various reaction parameters. Optimization of these conditions is crucial for developing efficient and economically viable synthetic processes.

For acid-catalyzed esterifications, the molar ratio of nicotinic acid to alcohol, the amount of catalyst, the reaction temperature, and the reaction time are key parameters to be optimized. google.compatsnap.com For instance, in a process using a solid acid catalyst, a molar ratio of nicotinic acid to absolute ethanol (B145695) of 1:1 to 1:2 and a reaction temperature of 50-65 °C for 3-6 hours have been reported to give high yields of ethyl nicotinate. google.compatsnap.com

Modern Synthetic Approaches and Process Intensification

Process intensification in chemical synthesis aims to develop smaller, safer, and more energy-efficient manufacturing processes. Microwave-assisted synthesis and continuous flow reactions are at the forefront of these efforts, offering significant advantages for the preparation of complex molecules like this compound.

Microwave-assisted organic synthesis utilizes microwave radiation to heat reactions, often resulting in dramatically reduced reaction times, increased product yields, and improved purity profiles. This technology has been successfully applied to the synthesis of various heterocyclic compounds. For instance, the synthesis of 6-methoxy-5,6-dihydro-5-azapurines, which share a methoxy-substituted nitrogen-containing ring, has been efficiently achieved using microwave irradiation. nih.gov This method offers a simple and fast route to these compounds from readily available reagents. nih.gov In a specific example, increasing the reaction temperature to 140 °C under microwave conditions significantly improved the yield of a key intermediate to 47%. nih.gov Further optimization, including the use of a different orthoformate and solvent, led to yields as high as 92%. nih.gov While direct examples for this compound are not prevalent in the provided literature, the successful application of microwave synthesis to structurally related methoxy-substituted heterocycles suggests its high potential for the efficient synthesis of this target molecule and its derivatives. nih.govnih.gov

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aminotriazole-derived formamidines, Trimethyl orthoformate, Acetic acid | Microwave, 140 °C | 6-methoxy-5,6-dihydro-5-azapurines | 47% | nih.gov |

| Aminotriazole-derived formamidines, Triethyl orthoformate, THF/Toluene | Microwave | 6-methoxy-5,6-dihydro-5-azapurines | up to 92% | nih.gov |

Continuous flow chemistry, where reactants are continuously pumped through a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and straightforward scalability. organic-chemistry.orgrsc.org This technology is particularly well-suited for the functionalization of pyridine rings. For example, the N-oxidation of pyridine derivatives has been successfully performed in a continuous flow microreactor using a titanium silicalite (TS-1) catalyst and hydrogen peroxide, achieving yields of up to 99%. organic-chemistry.orgresearchgate.net This system demonstrated remarkable stability, operating for over 800 hours without loss of catalyst activity. organic-chemistry.orgresearchgate.net

Furthermore, the synthesis of pyridinium (B92312) salts has been optimized using a continuous flow setup combined with microwave heating and Bayesian optimization, leading to yields approaching 97% with residence times under 10 minutes. rsc.org The hydrogenation of functionalized pyridines to the corresponding piperidines has also been effectively carried out in a continuous flow system, highlighting the versatility of this technology for modifying the pyridine core. researchgate.net These examples underscore the potential of continuous flow technology for the safe and efficient large-scale production of this compound and its analogs. organic-chemistry.orgrsc.orgresearchgate.netresearchgate.net

| Reaction Type | Catalyst/Conditions | Substrate | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-Oxidation | TS-1/H₂O₂, Methanol, Continuous flow microreactor | Pyridine derivatives | Pyridine N-oxides | up to 99% | organic-chemistry.orgresearchgate.net |

| Salt Formation | Microwave-assisted continuous flow, Bayesian optimization | Butyl bromide, Pyridine | Butylpyridinium bromide | ~97% | rsc.org |

| Hydrogenation | Pd/C, Pt/C, or Rh/C, 30-80 bar H₂, 60-80 °C, Continuous flow | Substituted pyridines | Piperidines | High yields | researchgate.net |

Directed Metallation and Subsequent Functionalization of Pyridine Rings

Directed ortho-metallation (DoM) represents a powerful and regioselective strategy for the functionalization of aromatic and heteroaromatic rings, including the pyridine nucleus, which is fundamental to the structure of this compound. baranlab.org This methodology relies on the presence of a directing metalating group (DMG) on the ring, which coordinates to an organometallic base, facilitating the deprotonation of a nearby ortho-hydrogen. The resulting organometallic intermediate can then be trapped by a variety of electrophiles to introduce a wide range of functional groups with high regiocontrol. baranlab.orgclockss.org

The functionalization of pyridine rings via direct metallation can be challenging due to the electron-deficient nature of the heterocycle, which makes the resulting metallated intermediates prone to side reactions like dimerization or oligomerization. znaturforsch.com Furthermore, simple organolithium reagents like n-butyllithium often undergo nucleophilic addition to the C=N bond of the pyridine ring rather than the desired deprotonation. clockss.orgharvard.edu To circumvent these issues, sterically hindered non-nucleophilic bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are frequently employed at low temperatures. clockss.orgyoutube.com

The regioselectivity of the metallation is profoundly influenced by the substituents already present on the pyridine ring. znaturforsch.com Methoxy (B1213986) groups, such as the one present in this compound, are effective directing groups, enhancing the acidity of adjacent protons and guiding the metallation to the ortho position. youtube.com In the context of synthesizing the target compound or its analogs, a plausible precursor like a 2-methoxy-5-fluoropyridine would be subjected to directed metallation. The methoxy group at the C2 position would direct the deprotonation to the C3 position, allowing for the subsequent introduction of the ethyl carboxylate group.

In recent years, the development of mixed-metal amide bases, often called "ate-bases," has significantly expanded the scope and functional group tolerance of directed metallation. znaturforsch.com Reagents like TMP-zincates (e.g., R₂Zn(TMP)Li) and TMP-magnesium reagents (e.g., TMPMgCl·LiCl) offer milder reaction conditions and enhanced chemoselectivity, allowing for the metallation of pyridines bearing sensitive functional groups. harvard.eduacs.orgacs.org These bases can deprotonate the pyridine ring to form a more stable zinc or magnesium intermediate directly, which can then be used in subsequent functionalization reactions, including Negishi cross-couplings. znaturforsch.comacs.org

The general process involves two key steps:

Directed Metallation: A substituted pyridine is treated with a strong, non-nucleophilic base. The directing group on the pyridine guides the base to deprotonate a specific, adjacent C-H bond, forming a pyridyl-metal species.

Electrophilic Quench: The in situ-generated organometallic intermediate is reacted with an electrophile (E⁺) to form a new carbon-carbon or carbon-heteroatom bond at the metallated position.

The versatility of this method is highlighted by the wide array of electrophiles that can be employed, leading to diverse functionalized pyridine derivatives.

Research into the directed metallation of pyridines has yielded a variety of effective protocols using different base systems. The choice of base is critical and depends on the specific substituents on the pyridine ring and the desired functionalization.

Lithium Amide Bases: Lithium diisopropylamide (LDA) is a common choice for the regioselective lithiation of substituted pyridines, particularly those bearing halogen or other directing groups. znaturforsch.com For instance, the treatment of various dichloropyridines with LDA leads to regioselective lithiation, and the resulting intermediates can be trapped with electrophiles like iodine or subjected to carbonylation to yield the desired products in good yields. znaturforsch.com The use of hindered bases like LDA at low temperatures (e.g., -75 °C) is crucial to prevent competitive nucleophilic addition to the pyridine ring. clockss.orgyoutube.com

Mixed-Metal "Ate-Bases": To achieve higher functional group tolerance and milder reaction conditions, mixed metal-amide bases have been developed. A combination of TMPMgCl·LiCl has proven effective for the efficient metallation of electron-poor heteroarenes that contain sensitive functional groups. harvard.edu Similarly, lithium zincate bases, such as TMPZntBu₂Li, can metallate pyridine at the C2 position under mild conditions (25 °C). znaturforsch.com These TMP-zincate bases are considered highly chemoselective for directed ortho-metallation. acs.orgnih.gov The resulting zincated pyridines can undergo subsequent reactions, such as Negishi cross-couplings, to introduce aryl or other groups. znaturforsch.com

The table below summarizes examples of directed metallation on various pyridine substrates, showcasing the versatility of different bases and the subsequent functionalization with electrophiles.

| Substrate | Base | Electrophile | Product | Yield (%) | Ref. |

| 3-Chloropyridine | LDA | Ethyl iodide | 3-Chloro-4-ethylpyridine | - | youtube.com |

| 2,6-Difluoropyridine | LDA | DMF | 2,6-Difluoro-3-formylpyridine | - | youtube.com |

| 2-Chloropyridine | LTMP | Benzoyl chloride | 2-Chloro-3-benzoylpyridine | 98% | youtube.com |

| Pyridine | TMPZntBu₂Li | Iodine | 2-Iodopyridine | 76% | znaturforsch.com |

| 3-Cyanopyridine | TMP₃CdLi | Iodine | 3-Cyano-2-iodopyridine | 61% | znaturforsch.com |

| 3-Bromopyridine | LDA, then ZnCl₂ | 4-Nitrophenyl iodide (Negishi coupling) | 3-Bromo-4-(4-nitrophenyl)pyridine | 78% | znaturforsch.com |

Table 1: Examples of Directed Metallation and Functionalization of Pyridine Rings.

This interactive table demonstrates the power of directed metallation. By selecting different substrates and bases, chemists can precisely control the position of functionalization on the pyridine ring, a critical capability for synthesizing complex molecules like this compound and its analogs. The use of transmetallation to zinc or other metals further broadens the synthetic possibilities. znaturforsch.com

Chemical Reactivity and Transformation Studies of Ethyl 5 Fluoro 2 Methoxynicotinate

Reactivity in Cross-Coupling Reactions and Mechanistic Investigations

The pyridine (B92270) core of ethyl 5-fluoro-2-methoxynicotinate, adorned with a halogen substituent, makes it a suitable candidate for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are fundamental in modern organic synthesis. rsc.orgnih.govyoutube.com The reactivity of halopyridines in these transformations is well-documented, with the efficiency of the coupling often dependent on the nature of the halogen, the electronic properties of the pyridine ring, and the specific reaction conditions employed. mdpi.comrsc.org

In the context of this compound, the fluorine atom at the 5-position can participate in cross-coupling reactions. For instance, in Suzuki-Miyaura couplings, a palladium catalyst, often in conjunction with a phosphine (B1218219) ligand, facilitates the reaction between the fluoropyridine and an organoboron reagent. rsc.orgnih.gov The general mechanism involves the oxidative addition of the carbon-fluorine bond to the palladium(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. nih.govyoutube.com

The Heck reaction, which couples the fluoropyridine with an alkene, is another viable transformation. mdpi.com This reaction typically proceeds via a similar catalytic cycle, involving oxidative addition, migratory insertion of the alkene, and β-hydride elimination. The regioselectivity and stereoselectivity of the Heck reaction can be influenced by the electronic nature of the substituents on both the pyridine ring and the alkene.

Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling the fluoropyridine with an amine in the presence of a palladium catalyst and a suitable base. This reaction is instrumental in the synthesis of N-aryl and N-heteroaryl amines, which are prevalent motifs in medicinal chemistry.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Bond Formed | Key Reagents |

| Suzuki-Miyaura Coupling | Halopyridine + Organoboron Reagent | C-C | Palladium Catalyst, Phosphine Ligand, Base |

| Heck Reaction | Halopyridine + Alkene | C-C | Palladium Catalyst, Base |

| Buchwald-Hartwig Amination | Halopyridine + Amine | C-N | Palladium Catalyst, Phosphine Ligand, Base |

The nature of the halogen substituent on the pyridine ring significantly impacts its reactivity in cross-coupling reactions. The typical order of reactivity for aryl halides is I > Br > Cl > F. nih.gov However, the reactivity of fluorinated aromatic compounds in palladium-catalyzed couplings has been a subject of extensive research, with advancements allowing for the activation of C-F bonds. mdpi.commdpi.com

In the case of this compound, the fluorine atom is generally less reactive than its chloro, bromo, or iodo counterparts under standard cross-coupling conditions. mdpi.com This differential reactivity can be exploited for selective functionalization in polyhalogenated systems. nih.gov The strong carbon-fluorine bond often requires more forcing conditions or specialized catalytic systems to achieve efficient coupling. mdpi.commdpi.com The electronic effect of the fluorine atom, being the most electronegative halogen, also influences the electron density of the pyridine ring, which in turn affects the rate of oxidative addition to the palladium catalyst. libretexts.orgrsc.org

Research has shown that the choice of ligand and base can be crucial in overcoming the high activation barrier associated with C-F bond cleavage. nih.gov Furthermore, in polyfluorinated systems, the position of the fluorine atom can dictate the regioselectivity of the reaction. For instance, in reactions involving highly fluorinated arylboronates, the presence of ortho-fluorine substituents can hinder reductive elimination, a key step in the catalytic cycle. researchgate.net

Functional Group Interconversions and Derivatization Strategies

The functional groups of this compound, namely the ester and methoxy (B1213986) groups, offer avenues for further chemical modification, allowing for the synthesis of a diverse range of analogs.

The ethyl ester group at the 3-position of the pyridine ring is a versatile handle for derivatization. Standard organic transformations can be employed to modify this functionality. For example, hydrolysis of the ester under acidic or basic conditions yields the corresponding carboxylic acid, 5-fluoro-2-methoxynicotinic acid. This acid can then be coupled with various amines or alcohols to form a wide array of amides or other esters, respectively.

Amidation, the direct conversion of the ester to an amide, can be achieved by reacting this compound with an amine, often at elevated temperatures or with the aid of a catalyst. This reaction is a common strategy for introducing structural diversity and modulating the physicochemical properties of the parent molecule.

Reduction of the ester group, for instance with a reducing agent like lithium aluminum hydride, would furnish the corresponding primary alcohol, (5-fluoro-2-methoxypyridin-3-yl)methanol. This alcohol can then serve as a precursor for further functionalization, such as etherification or oxidation to the corresponding aldehyde.

Table 2: Derivatization of the Ethyl Ester Group

| Reaction | Reagents | Product Functional Group |

| Hydrolysis | Acid or Base | Carboxylic Acid |

| Amidation | Amine, Heat/Catalyst | Amide |

| Reduction | Reducing Agent (e.g., LiAlH4) | Primary Alcohol |

The pyridine ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly due to the presence of the electron-withdrawing fluoro group. libretexts.orgacs.orgyoutube.com The fluorine atom at the 5-position can be displaced by a variety of nucleophiles, providing a direct route to introduce new substituents at this position. nih.gov

The rate of SNAr reactions on halopyridines is influenced by the nature of the halogen, with fluoro-substituted pyridines often being more reactive than their chloro counterparts due to the high electronegativity of fluorine, which activates the ring towards nucleophilic attack. acs.org Common nucleophiles used in these reactions include alkoxides, thiolates, and amines. For instance, reaction with sodium methoxide (B1231860) could potentially replace the fluorine with a second methoxy group.

Furthermore, the methoxy group at the 2-position can also be a site for substitution, although it is generally a poorer leaving group than fluoride. Under certain conditions, such as treatment with a strong acid, the methoxy group could be cleaved to reveal the corresponding pyridone. Electrophilic aromatic substitution on the pyridine ring is generally difficult due to its electron-deficient nature, but can be facilitated by the activating effect of the methoxy group. nih.gov

Exploration of Intramolecular Cyclization and Rearrangement Pathways

The strategic placement of functional groups in derivatives of this compound can pave the way for intramolecular reactions, leading to the formation of fused heterocyclic systems.

For instance, if the ester group is converted to an amide bearing a reactive functional group on the N-substituent, intramolecular cyclization could be induced. An example would be the synthesis of an N-(2-hydroxyphenyl)amide derivative, which could potentially undergo cyclization to form a benzoxazole-fused pyridine system. Similarly, derivatives containing appropriately positioned nucleophiles and electrophiles could be designed to undergo intramolecular SNAr or other cyclization reactions. researchgate.net

Rearrangement reactions of substituted pyridines are also a known class of transformations. acs.orgacs.orgyoutube.com While specific examples involving this compound are not extensively documented, derivatives of this compound could potentially undergo rearrangements under thermal or photochemical conditions. For example, pyridine N-oxides, which could be prepared by oxidation of the pyridine nitrogen, are known to undergo rearrangement in the presence of acetic anhydride. acs.org The substituents on the pyridine ring would undoubtedly influence the course of such rearrangements.

Computational Chemistry and Theoretical Investigations of Ethyl 5 Fluoro 2 Methoxynicotinate Systems

Quantum Chemical Calculations for Reaction Pathway Elucidation and Energy Landscapes

Quantum chemical calculations are instrumental in understanding the reactivity and stability of molecules like ethyl 5-fluoro-2-methoxynicotinate. By employing methods such as Density Functional Theory (DFT), chemists can model reaction mechanisms, identify transition states, and calculate activation energies, providing a detailed map of the reaction's energy landscape. nih.govrsc.orgnih.gov This theoretical framework allows for the prediction of the most likely reaction pathways, potential byproducts, and optimal reaction conditions, thereby guiding experimental synthetic strategies. nih.gov

The energy landscape of a molecule, which describes its potential energy as a function of its atomic coordinates, is fundamental to understanding its conformational preferences and dynamic behavior. rsc.orgnih.govmdpi.com For this compound, computational exploration of its energy landscape can reveal the relative stabilities of different conformers arising from the rotation of the ethyl ester and methoxy (B1213986) groups. This information is vital for understanding how the molecule might present itself for interaction with other molecules or biological targets. Advanced computational techniques can significantly accelerate the exploration of these complex energy surfaces. rsc.org

For instance, in the synthesis of complex molecules, quantum chemical calculations can predict the feasibility of a proposed reaction. By calculating the free energy profile, researchers can determine whether a reaction is thermodynamically favorable and kinetically accessible. nih.govmdpi.com This predictive power is invaluable in the development of new synthetic methodologies, saving time and resources by avoiding less promising experimental routes. nih.gov

| Application | Description |

| Reaction Mechanism Elucidation | Identifying the step-by-step process of a chemical reaction, including intermediates and transition states. |

| Transition State Analysis | Characterizing the high-energy structures that connect reactants to products to understand reaction kinetics. |

| Energy Profile Calculation | Mapping the energy changes throughout a reaction to determine feasibility and predict outcomes. nih.govmdpi.com |

| Conformational Analysis | Determining the most stable three-dimensional arrangements of the molecule. |

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are powerful computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein or nucleic acid (target). nih.govnih.gov For this compound, these methods are essential for identifying potential biological targets and understanding the structural basis of its activity.

The process of molecular docking involves placing the ligand into the binding site of a target protein and evaluating the goodness of fit using a scoring function. nih.gov This allows for the virtual screening of large compound libraries to identify potential drug candidates. For this compound, docking studies could explore its potential to interact with various enzymes or receptors where nicotinic acid derivatives have shown activity. The predicted binding mode can highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to binding affinity. nih.gov

The insights gained from docking studies can guide the design of new analogs with improved potency and selectivity. nih.gov For example, if a docking simulation reveals that the fluoro or methoxy group of this compound is involved in a crucial interaction with the target, medicinal chemists can synthesize related compounds with modifications at these positions to optimize binding.

| Step | Description |

| Target Preparation | Obtaining the 3D structure of the biological target, often from a protein data bank. |

| Ligand Preparation | Generating a 3D conformation of the ligand, in this case, this compound. |

| Docking Simulation | Placing the ligand into the active site of the target and sampling different orientations and conformations. |

| Scoring and Analysis | Evaluating the predicted binding poses using a scoring function to estimate binding affinity and analyzing the interactions. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Nicotinate (B505614) Analogs

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery and chemical research. nih.govnih.gov These computational models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.govmdpi.com For nicotinate analogs, QSAR can be a powerful tool to predict the activity of new, unsynthesized compounds and to understand the structural features that are important for their biological effects. researchgate.net

A QSAR model is developed by first calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can encode various aspects of the molecular structure, such as electronic properties (e.g., partial charges, orbital energies), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). mdpi.comresearchgate.net Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. nih.govmdpi.com

For nicotinate analogs, a QSAR study could reveal the influence of substituents at different positions on the pyridine (B92270) ring on a particular biological activity. researchgate.net For example, it could quantify the effect of the fluorine and methoxy groups in this compound and guide the synthesis of new analogs with potentially enhanced activity. The predictive power of a well-validated QSAR model can significantly reduce the number of compounds that need to be synthesized and tested experimentally. nih.gov

| Descriptor Type | Examples |

| Electronic | HOMO/LUMO energies, partial charges, dipole moment. mdpi.com |

| Steric | Molecular weight, volume, surface area, number of rotatable bonds. mdpi.com |

| Topological | Connectivity indices, shape indices. |

| Hydrophobic | LogP, LogD. mdpi.com |

Analysis of Electronic Properties and Halogen Bonding

The electronic properties of this compound, particularly the influence of the fluorine and methoxy substituents, play a crucial role in its reactivity and intermolecular interactions. The fluorine atom, being highly electronegative, can significantly alter the electron distribution within the pyridine ring. researchgate.netnih.gov This can affect the molecule's dipole moment, polarizability, and the electrostatic potential on its surface.

A key aspect of the electronic properties of fluorinated aromatic compounds is their ability to participate in halogen bonding. acs.orgnih.gov Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a "σ-hole") and interacts with a nucleophile. researchgate.netnih.govnih.gov While fluorine is the least polarizable halogen, under certain circumstances, it can form halogen bonds, which can be influential in crystal packing and ligand-target interactions. acs.orgnih.govrsc.org Computational studies can map the electrostatic potential surface of this compound to identify regions of positive potential on the fluorine atom, indicating its potential to act as a halogen bond donor. researchgate.netnih.gov

The presence of the electron-donating methoxy group further modulates the electronic landscape of the molecule. The interplay between the electron-withdrawing fluorine and the electron-donating methoxy group can create a unique electronic profile that dictates the molecule's chemical behavior. Computational analysis can quantify these effects and provide a deeper understanding of the molecule's properties. mdpi.com

| Substituent | Electronic Effect | Potential Impact |

| 5-Fluoro | Electron-withdrawing, potential for halogen bonding. researchgate.netnih.gov | Modulates ring electronics, influences intermolecular interactions. researchgate.netnih.gov |

| 2-Methoxy | Electron-donating | Affects reactivity and basicity of the pyridine nitrogen. |

Validation of Computational Parameters for Spectroscopic Predictions

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnyu.edumdpi.com For a novel compound like this compound, accurate prediction of its NMR spectrum can be invaluable for structure verification and characterization.

However, the accuracy of these predictions is highly dependent on the computational parameters used, such as the choice of the DFT functional and the basis set. mdpi.com Therefore, it is crucial to validate these parameters. This is often done by comparing the calculated spectra for a set of known, related compounds with their experimental spectra. A good correlation between the calculated and experimental data provides confidence in the chosen computational method. youtube.com

For this compound, a validated computational protocol could be used to predict its ¹H, ¹³C, and ¹⁹F NMR spectra. This can aid in the assignment of experimental signals and provide a deeper understanding of the relationship between the molecule's electronic structure and its spectroscopic properties. The integration of computational predictions with experimental data is a powerful approach for the comprehensive characterization of new molecules. nih.govnyu.edu

| Consideration | Importance |

| Choice of DFT Functional | Different functionals can yield varying levels of accuracy for specific properties. mdpi.com |

| Basis Set Selection | The size and type of basis set affect the accuracy and computational cost of the calculation. mdpi.com |

| Solvent Effects | Including solvent effects in the calculation can improve the accuracy of predictions for solution-phase NMR. |

| Experimental Comparison | Validation against experimental data for related compounds is essential for establishing a reliable computational model. youtube.com |

Exploration of Biological Activities and Molecular Mechanisms in Vitro Research Focus

Investigation of Antimicrobial Potential of Nicotinate (B505614) Derivatives

General research into nicotinate derivatives has shown promise in the development of new antimicrobial agents. researchgate.netnih.govindexcopernicus.comnih.gov These studies often involve the synthesis of a library of related compounds to identify structure-activity relationships. However, specific data on the in vitro efficacy of Ethyl 5-fluoro-2-methoxynicotinate against bacterial or fungal strains is not documented. Consequently, there is no information regarding its potential molecular targets, such as DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase) or DXPS (1-deoxy-D-xylulose-5-phosphate synthase), which are known targets for some antimicrobial compounds.

Evaluation of Anticancer Activity in Research Models

Similarly, the field of oncology has seen the exploration of various pyridine-based compounds for their potential as anticancer agents. nih.govrsc.org Research on related structures sometimes reveals mechanisms involving the inhibition of cellular proliferation, the induction of apoptosis, and the modulation of cell cycle pathways in cancer cell lines. rsc.org However, no studies were found that specifically evaluate this compound for these effects. Therefore, data on its ability to inhibit cancer cell growth or influence molecular pathways related to cancer is currently unavailable.

Enzyme Inhibition Studies and Target Validation

The potential for nicotinate derivatives to act as enzyme inhibitors is a key area of interest in drug discovery. Specific enzymes such as MEK (Mitogen-activated protein kinase kinase), DNA Gyrase, and Topoisomerase IV are critical targets in therapeutic development. While the broader class of compounds might be investigated for such inhibitory activities, there is no specific evidence or data from enzyme inhibition assays for this compound.

Receptor Binding and Ligand Design Principles (e.g., CXCR3, Serotonin (B10506) Receptors)

The unique structural characteristics of this compound suggest its potential to interact with a range of biological receptors, a concept central to modern drug design and discovery. While direct binding data for this specific compound is not extensively available in public literature, we can extrapolate its potential interactions based on the behavior of structurally similar molecules. The principles of ligand design, which focus on the precise fit and interaction between a molecule and its receptor target, provide a framework for this analysis.

For instance, the class of molecules known as arylsulfonamide derivatives has been shown to act as antagonists for the CXCR3 receptor, a key player in the inflammatory response. One such derivative exhibits an IC50 of 192 nM against CXCL10-induced chemotaxis in cells overexpressing human CXCR3. sigmaaldrich.com This interaction highlights the potential for molecules with specific aromatic and functional group arrangements to bind effectively to this receptor.

Similarly, the serotonin receptor family, particularly the 5-HT2A and 5-HT2C subtypes, are critical targets in neuropsychiatric research. The balance between these two receptors in the medial prefrontal cortex has been associated with motor impulsivity. nih.gov The affinity of various ligands for these receptors is a key determinant of their pharmacological effects. For example, a series of marine-inspired indole (B1671886) alkaloids have demonstrated nanomolar affinity for several serotonin receptor subtypes, including 5-HT1A, 5-HT1B/1D, 5-HT2B, 5-HT6, and 5-HT7. researchgate.net The design of ligands for these receptors often involves fine-tuning the molecule's structure to achieve selectivity and desired functional outcomes, such as agonist or antagonist activity. The presence of a pyridine (B92270) ring and other functional groups in this compound suggests that it could potentially be investigated for its affinity towards such receptors.

Structure-Activity Relationship (SAR) Studies for Optimizing Biological Potency

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For this compound, understanding the contribution of its key functional groups—the fluorine atom, the methoxy (B1213986) group, and the ethyl ester—is crucial for predicting and optimizing its potential biological potency.

Impact of Fluorine and Methoxy Substitutions on Activity

The introduction of fluorine and methoxy groups into a molecule can significantly alter its physicochemical properties and, consequently, its biological activity. Fluorine, with its high electronegativity and small size, can influence a molecule's metabolic stability, binding affinity, and membrane permeability. In the context of nicotinic acid derivatives, fluorination can play a significant role. For example, fluorophilicity studies of alkyl and polyfluoroalkyl nicotinic acid ester prodrugs have shown that the degree of fluorination affects their partitioning behavior, a key factor in drug delivery. nih.gov

The methoxy group, on the other hand, can impact a molecule's conformation and its ability to form hydrogen bonds. In a study of nicotinic acid derivatives as potential anti-inflammatory agents, various substitutions on the nicotinic acid scaffold were shown to significantly influence their activity. nih.gov While this study did not specifically isolate the effect of a 2-methoxy group, it underscores the principle that substitutions at this position are critical for biological function.

Development as Molecular Probes for Imaging Biological Targets (e.g., PSMA Expressing Tissues)

The structural features of this compound, particularly the presence of a fluorine atom, make it an intriguing candidate for development as a molecular probe for Positron Emission Tomography (PET) imaging. PET is a powerful non-invasive imaging technique that utilizes radiotracers to visualize and quantify biological processes in vivo.

In Vitro Cellular Uptake and Binding Affinity

A critical first step in the development of a PET tracer is to assess its in vitro cellular uptake and binding affinity in relevant biological systems. For example, in the context of imaging Prostate-Specific Membrane Antigen (PSMA), a well-established biomarker for prostate cancer, novel radiotracers are first evaluated in cell lines that express PSMA. nih.gov The binding affinity of a potential tracer is a key parameter, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). For instance, the PSMA-targeted imaging agent [18F]DCFPyL, which also contains a fluorinated pyridine ring, has a Ki value of 1.1 ± 0.1 nmol/L for PSMA. mdpi.com High binding affinity is a desirable characteristic for a PET tracer as it can lead to high-contrast images.

The cellular uptake of a radiotracer is another crucial factor. Studies with [18F]DCFPyL in PSMA-positive PC3 PIP tumor xenografts showed a remarkable uptake of 39.4 ± 5.4 percent of the injected dose per gram of tissue at 2 hours post-injection. mdpi.com This high level of specific uptake is essential for clear visualization of the target tissue. The development of this compound as a PET probe would necessitate similar in vitro studies to determine its binding affinity and cellular uptake in tissues expressing the target of interest.

Positron Emission Tomography (PET) Tracer Research Applications

The ultimate goal of developing a molecule like this compound as a molecular probe is its application in PET imaging research. The fluorine-18 (B77423) isotope is a commonly used positron emitter due to its favorable half-life and imaging characteristics. The synthesis of a PET tracer involves labeling a precursor molecule with fluorine-18. For example, 6-[18F]fluoronicotinic acid has been used as a prosthetic group for radiolabeling biomolecules for PET imaging. nih.gov

Once synthesized and validated in vitro, a novel PET tracer can be used in preclinical and eventually clinical research to study a wide range of biological phenomena. For instance, PSMA-targeted PET tracers have revolutionized the imaging of prostate cancer, allowing for the detection of primary tumors and metastatic lesions with high sensitivity and specificity. nih.gov The development of new tracers is an ongoing area of research, with the aim of improving upon existing agents in terms of their pharmacokinetic properties, tumor-to-background ratios, and ease of synthesis. Should this compound demonstrate favorable properties in vitro, it could potentially be developed into a valuable research tool for PET imaging of its designated biological target.

Applications As a Building Block in Complex Chemical Synthesis

Precursor in the Synthesis of Heterocyclic Drug Scaffolds and Advanced Intermediates

Ethyl 5-fluoro-2-methoxynicotinate's utility as a precursor is rooted in the reactivity of its functional groups, which allows for various chemical transformations to build more elaborate molecular architectures. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation, a key reaction in the synthesis of many pharmaceuticals. The pyridine (B92270) ring can undergo a variety of reactions, including nucleophilic aromatic substitution, to introduce additional functional groups and build fused heterocyclic systems.

While specific, publicly documented examples of its direct use in the synthesis of named drug scaffolds are not prevalent, its structural motifs are present in a range of advanced intermediates. For instance, the related compound, Mthis compound, is categorized as a heterocyclic building block for creating more complex chemical entities. bldpharm.com The general strategy involves using the inherent reactivity of the substituted pyridine ring to construct larger, more complex heterocyclic systems that form the core of potential drug candidates.

Role in the Development of Fluorinated Pharmaceutical Leads

The incorporation of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance a compound's pharmacological profile. Fluorine can improve metabolic stability, increase binding affinity to target proteins, and alter physicochemical properties such as lipophilicity and pKa. This compound provides a readily available source of a fluorinated pyridine scaffold for the development of new pharmaceutical leads.

The presence of the fluorine atom at the 5-position of the pyridine ring can significantly influence the molecule's electronic properties and its interactions with biological targets. This strategic placement of fluorine is a key consideration in the design of new drugs. While detailed research on this specific ester is limited, the broader class of fluorinated pyridines is of significant interest in drug discovery for creating novel therapeutic agents with improved properties.

Utilization in the Synthesis of Agrochemicals and Functional Materials

The application of fluorinated organic compounds extends beyond pharmaceuticals into the realms of agrochemicals and functional materials. In agrochemicals, the introduction of fluorine can lead to increased efficacy and metabolic stability of pesticides and herbicides. The substituted pyridine core of this compound is a common feature in many agrochemical products.

In the field of functional materials, compounds containing fluorinated pyridine rings can be used as building blocks for the synthesis of polymers, liquid crystals, and other materials with specific electronic or optical properties. The unique properties imparted by the fluorine atom can be harnessed to create materials with enhanced thermal stability, chemical resistance, and specific electronic characteristics. However, specific examples of this compound's use in these areas are not widely reported in available literature.

Design of Fragment-Based Molecules and Conformationally Restricted Scaffolds

Fragment-based drug discovery (FBDD) is a modern approach to drug development that involves screening small, low-complexity molecules (fragments) for weak binding to a biological target. Promising fragments are then grown or combined to create more potent lead compounds. This compound, with its defined structure and functional group handles, is a potential candidate for inclusion in fragment libraries.

Furthermore, the synthesis of conformationally restricted scaffolds is a key strategy in drug design to improve selectivity and reduce off-target effects by locking the molecule in a specific bioactive conformation. While there are no direct studies showing the use of this compound for this purpose, related research has focused on creating conformationally constrained mimics of bioactive molecules. For example, conformationally constrained 5-fluoro- and 5-hydroxymethanopyrrolidines have been synthesized to mimic specific conformations of pyrrolidines, demonstrating the importance of this approach in medicinal chemistry. nih.govnih.gov The rigid aromatic core of this compound could, in principle, serve as a starting point for the design of such rigid scaffolds.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C9H10FNO3 |

| IUPAC Name | ethyl 5-fluoro-2-methoxypyridine-3-carboxylate |

| CAS Number | 122433-53-8 |

| PubChem CID | 46311522 nih.gov |

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of a molecule. By providing a highly accurate mass measurement, typically to within 5 ppm, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.

For "Ethyl 5-fluoro-2-methoxynicotinate" (C9H10FNO3), the theoretical exact mass is calculated to precisely confirm the molecular formula. The technique, often coupled with a soft ionization source like Electrospray Ionization (ESI), would involve measuring the mass-to-charge ratio (m/z) of the protonated molecule [M+H]+. The experimentally determined value is then compared to the calculated value. A close match between the found and calculated m/z values provides strong evidence for the correct molecular formula, distinguishing it from any potential isomeric impurities or byproducts. For instance, in the analysis of related fluorine-containing heteroaromatic compounds, HRMS (ESI) is routinely used to confirm the calculated mass of the target molecule. acs.org

Table 1: Theoretical HRMS Data for this compound

| Formula | Ion | Calculated m/z |

|---|---|---|

| C9H10FNO3 | [M+H]+ | 200.0717 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of a compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals and provides insight into the connectivity of the atoms.

A combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides a complete picture of the molecular skeleton of "this compound".

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the ethyl ester and methoxy (B1213986) groups. The chemical shifts (δ) are influenced by the electron-withdrawing fluorine atom and the electron-donating methoxy group. The aromatic protons would appear as doublets or doublets of doublets due to coupling with each other and with the fluorine atom. The ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons. The methoxy group would appear as a sharp singlet.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. sigmaaldrich.com The spectrum would show nine distinct signals corresponding to the nine carbon atoms of "this compound". The chemical shifts are highly informative: the carbonyl carbon of the ester would be found at the low-field end of the spectrum (typically 160-170 ppm), while the aromatic carbons would appear in the range of 110-160 ppm. The fluorine and methoxy substituents significantly influence the chemical shifts of the pyridine ring carbons. The carbons of the ethyl and methoxy groups would resonate at the high-field (upfield) end of the spectrum. sigmaaldrich.com

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a crucial technique. It provides a direct observation of the fluorine nucleus. For "this compound", the spectrum would exhibit a single signal, likely a doublet of doublets, due to coupling with the adjacent aromatic protons (H-4 and H-6). The chemical shift provides information about the electronic environment of the fluorine atom. nih.gov Such studies are common for characterizing fluorinated organic molecules. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| 2 | C | - | ~158-162 |

| 3 | C | - | ~115-120 |

| 4 | C-H | ~7.8-8.2 (dd) | ~140-145 (d) |

| 5 | C-F | - | ~155-160 (d) |

| 6 | C-H | ~8.3-8.7 (d) | ~110-115 (d) |

| - | OCH3 | ~3.9-4.1 (s) | ~53-55 |

| C=O | C | - | ~164-168 |

| - | OCH2CH3 | ~4.3-4.5 (q) | ~61-63 |

| - | OCH2CH3 | ~1.3-1.5 (t) | ~14-15 |

Predicted values are based on general principles and data from analogous structures. Coupling constants (J) for fluorine-carbon will be observed. s=singlet, d=doublet, t=triplet, q=quartet, dd=doublet of doublets.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex NMR spectra and confirming the connectivity of atoms within the molecule. nih.gov

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal proton-proton coupling networks. youtube.comyoutube.com For "this compound", it would show a clear correlation between the methylene and methyl protons of the ethyl group. It would also confirm the coupling between the aromatic protons on the pyridine ring (H-4 and H-6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.eduresearchgate.net Each C-H bond in the molecule would produce a cross-peak in the HSQC spectrum, allowing for the definitive assignment of each proton signal to its attached carbon atom. This is particularly useful for assigning the aromatic C-H pairs and the carbons of the ethyl group. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects long-range correlations between protons and carbons over two or three bonds. columbia.eduresearchgate.net This is crucial for piecing together the molecular structure. For instance, it would show correlations from the methoxy protons to the C-2 carbon of the pyridine ring. Correlations from the aromatic protons (H-4 and H-6) to the quaternary carbons (C-2, C-3, C-5) and the carbonyl carbon would confirm the substitution pattern on the pyridine ring. Similarly, correlations from the ethyl group protons to the carbonyl carbon would confirm the ester linkage. youtube.com The use of HSQC and HMBC in tandem is a powerful strategy for the structural elucidation of complex organic molecules, including pyridine derivatives. nih.govmdpi.com

X-ray Crystallography for Solid-State Structure Determination and Conformation Analysis

Single-crystal X-ray crystallography provides the most definitive structural information for a compound in the solid state. If a suitable single crystal of "this compound" can be grown, this technique can determine its three-dimensional structure with high precision. uzh.ch

The analysis would yield precise data on bond lengths, bond angles, and torsion angles within the molecule. This would confirm the planarity of the pyridine ring and provide details about the conformation of the ethyl ester and methoxy groups relative to the ring. Furthermore, X-ray crystallography reveals how the molecules are arranged in the crystal lattice, identifying any intermolecular interactions such as hydrogen bonds or π-π stacking that might be present. This information is invaluable for understanding the physical properties of the solid material. The general methodology involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. uzh.ch

Chromatographic Techniques for Purity Assessment and Separation in Research (HPLC, GC, LC-MS)

Chromatographic methods are fundamental for assessing the purity of "this compound" and for its separation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of non-volatile compounds. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, would be suitable. The purity is determined by integrating the area of the peak corresponding to the product and expressing it as a percentage of the total peak area.

Gas Chromatography (GC): For volatile and thermally stable compounds, GC is an excellent technique for purity analysis. Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can provide high-resolution separation. A typical GC-MS method for related compounds like nicotinate (B505614) esters might use a capillary column (e.g., DB-5MS) and a temperature gradient program to ensure good separation of the analyte from any volatile impurities. nih.govfrontiersin.orgmdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hybrid technique combines the separation capabilities of HPLC with the detection power of mass spectrometry. nih.govnih.gov LC-MS is particularly useful for identifying impurities and degradation products in a sample. chromatographyonline.com The retention time from the LC provides one level of identification, while the mass spectrum provides the molecular weight of the eluting compound, allowing for a high degree of confidence in its identification. For fluorinated compounds, LC-HRMS can be a particularly powerful tool for tracking targeted and non-targeted residuals. chromatographyonline.com

Thermal Stability Studies of Substituted Nicotinate Esters

The thermal stability of "this compound" is an important physical property, which can be investigated using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). researchgate.netyoutube.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. mdpi.com For a substituted nicotinate ester, a TGA thermogram would show the onset temperature of decomposition, indicating its thermal stability. Studies on other heterocyclic esters have shown that decomposition often occurs at temperatures above 250 °C. rsc.org The presence of substituents on the pyridine ring can influence this stability.

Challenges, Limitations, and Future Research Directions

Regioselectivity and Stereoselectivity Challenges in Complex Functionalization

The functionalization of the pyridine (B92270) ring in ethyl 5-fluoro-2-methoxynicotinate presents a significant challenge in controlling regioselectivity—the ability to introduce a new functional group at a specific position. The inherent electronic nature of the pyridine nitrogen, along with the directing effects of the existing fluoro and methoxy (B1213986) groups, can lead to a mixture of products. Overcoming the innate directing influence of the nitrogen atom to achieve functionalization at positions remote to it, such as C4, remains a notable problem in organic synthesis. researchgate.net

For instance, direct C-H functionalization, a desirable and atom-economical strategy, is complicated by the electronic properties of the substituted pyridine. The electron-withdrawing nature of the fluorine atom and the electron-donating effect of the methoxy group, in concert with the pyridine nitrogen, create a complex electronic landscape. Competition between different reactive sites on the ring can make selective functionalization difficult to achieve. acs.orgnih.gov For example, in competitive fluorination reactions using AgF₂, the more basic pyridine system is preferentially fluorinated, a factor that must be considered when planning synthetic routes for complex molecules containing multiple pyridine rings. nih.gov

Stereoselectivity, the control of the three-dimensional arrangement of atoms, becomes critical when introducing chiral centers. Asymmetric fluorination, for instance, is an emerging field that aims to introduce a fluorine atom onto a stereogenic carbon, which is a significant challenge in drug development. rsc.org Developing catalysts and reaction conditions that can control both where a new group attaches to the ring and its spatial orientation is a primary area of ongoing research.

Development of Novel and Efficient Derivatization Pathways

The creation of new molecules from this compound hinges on the development of innovative and efficient derivatization methods. Traditional methods can sometimes be harsh or lack the required selectivity. Modern organic synthesis has seen a surge in the development of powerful cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are instrumental in forming new carbon-carbon bonds. nih.gov These reactions allow for the attachment of various aryl or heteroaryl groups to the pyridine core, significantly expanding the molecular diversity achievable from the starting nicotinate (B505614). bohrium.comnih.govcdnsciencepub.com

Recent advancements have focused on activating different positions of the pyridine ring for such couplings. For example, methods for the desulfonative cross-coupling of sulfonyl fluorides have been developed, showcasing the expanding toolkit available to chemists. nih.gov The exploration of novel catalysts, including palladium and nickel-based systems, is crucial for improving yields, expanding substrate scope, and performing these transformations under milder conditions. bohrium.com Furthermore, novel routes for building the substituted pyridine ring itself from simpler fluorinated precursors are also being explored to create key intermediates for complex pharmaceuticals. nih.gov

Integration of Computational and Experimental Methodologies for Predictive Design

The synergy between computational chemistry and experimental synthesis is revolutionizing drug discovery and materials science. nih.govnih.gov For a molecule like this compound, computational tools offer a powerful means to predict its behavior and guide synthetic efforts.

Density Functional Theory (DFT) calculations, for example, can be used to predict the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. nih.govdergipark.org.trmdpi.com These theoretical calculations can help rationalize the regioselectivity observed in reactions by modeling the stability of intermediates and transition states. researchgate.net By calculating parameters like pKa values and spin densities, researchers can develop predictive models for site-selective deprotonation and radical functionalization reactions. researchgate.netacs.org

This predictive power accelerates the discovery process. Instead of relying solely on trial-and-error, chemists can use computational insights to prioritize reaction conditions and substrates that are most likely to yield the desired product. researchgate.net This integration is particularly valuable for designing molecules with specific properties, such as optimized lipophilicity for drug candidates or tailored electronic properties for new materials. researchgate.net The ongoing development of more accurate computational models and machine learning algorithms promises to further enhance our ability to design and synthesize novel nicotinate derivatives with precision. nih.gov

Exploration of Undiscovered Biological Targets and Mechanisms for Nicotinate Derivatives

Pyridine-based structures are a cornerstone of modern medicine, found in a vast array of clinically approved drugs. rsc.orgrsc.org Derivatives of nicotinic acid (niacin) have been investigated for a wide range of biological activities, including anti-inflammatory, analgesic, and insecticidal properties. researchgate.net The unique substitution pattern of this compound makes its derivatives prime candidates for biological screening to uncover new therapeutic applications.

The introduction of fluorine can significantly alter a molecule's metabolic stability, binding affinity, and membrane permeability, often leading to enhanced pharmacological properties. Research has shown that various pyridine derivatives can act as inhibitors for enzymes like dihydrofolate reductase (implicated in malaria) or human hydrogen sulfide-synthesizing enzymes. nih.govnih.gov Docking studies, which computationally model how a molecule might bind to a biological target, can help identify potential protein partners for new nicotinate derivatives. nih.govbohrium.comtandfonline.com

Future research will likely focus on screening libraries of derivatives against a broad panel of biological targets. This could include enzymes, receptors, and ion channels implicated in diseases ranging from cancer to neurodegenerative disorders. mdpi.comnih.gov Understanding the mechanism of action, such as how niacin derivatives modulate lipid metabolism by inhibiting enzymes like diacylglycerol O-acyltransferase 2, is crucial for rational drug design. drugbank.com Elucidating the structure-activity relationships—how changes in the chemical structure affect biological activity—will be key to optimizing lead compounds and discovering novel therapeutic agents. nih.gov

Sustainable Synthesis and Process Optimization for Scale-Up

As promising compounds move from laboratory-scale synthesis to industrial production, the principles of green chemistry become paramount. The development of sustainable and efficient processes for synthesizing this compound and its derivatives is a critical challenge. Traditional chemical syntheses can generate significant waste, use hazardous reagents, and consume large amounts of energy. nih.gov

Future research will focus on creating greener synthetic routes. This includes the use of environmentally friendly solvents, developing catalytic reactions that minimize waste, and designing processes with high atom economy. biosynce.comresearchgate.net For example, microwave-assisted synthesis has been shown to be a green chemistry tool that can reduce reaction times and increase yields for pyridine derivatives. acs.org Biocatalysis, which uses enzymes to perform chemical transformations, offers a highly efficient and environmentally friendly alternative to traditional chemical methods for producing nicotinic acid and its derivatives under mild conditions. nih.gov

Process optimization for large-scale production is another key area. This involves ensuring that the synthesis is robust, cost-effective, and safe. Studies on the thermo-catalytic conversion of renewable resources like glycerol (B35011) and ammonia (B1221849) into pyridines using zeolite catalysts highlight the push towards more sustainable production methods for this entire class of compounds. rsc.org

Potential for Radiopharmaceutical Precursor Development and Imaging Advancements

The presence of a fluorine atom in this compound makes it an exceptionally interesting candidate as a precursor for radiopharmaceuticals, particularly for Positron Emission Tomography (PET) imaging. PET is a powerful non-invasive imaging technique that uses molecules labeled with positron-emitting isotopes, such as fluorine-18 (B77423) (¹⁸F), to visualize and measure metabolic processes in the body. nih.govnih.gov

The relatively long half-life (109.8 minutes) and low positron energy of ¹⁸F make it an ideal radioisotope for PET tracer development. nih.govfrontiersin.org The challenge lies in efficiently incorporating ¹⁸F into the molecule of interest. This compound could serve as a "cold" standard or a direct precursor for ¹⁸F labeling via nucleophilic substitution, where the stable ¹⁹F is replaced by radioactive ¹⁸F. The electron-deficient nature of substituted pyridine rings can facilitate this type of aromatic nucleophilic substitution. nih.gov

Developing ¹⁸F-labeled nicotinate derivatives could open doors to new diagnostic tools. These tracers could be designed to target specific receptors or enzymes, allowing for the imaging of disease states like cancer, neuroinflammation, or infections. frontiersin.org For example, ¹⁸F-labeled probes have been developed to image tumor proliferation and gene expression. nih.gov The development of automated radiosynthesis methods would be crucial for the clinical translation of any new ¹⁸F-nicotinate PET tracer. frontiersin.orgmdpi.com

Q & A

Q. What are the standard synthetic routes for preparing ethyl 5-fluoro-2-methoxynicotinate, and how can reaction conditions be optimized?

this compound is typically synthesized via nucleophilic substitution or esterification. For example, fluoro-substituted pyridine derivatives can undergo methoxylation at the 2-position using sodium methoxide in methanol under reflux, followed by esterification with ethyl chloroformate in anhydrous conditions. Optimization involves controlling reaction temperature (e.g., 60–80°C for methoxylation) and stoichiometric ratios (e.g., 1.2 equivalents of methoxide to minimize side products). Reaction progress should be monitored via thin-layer chromatography (TLC) or HPLC .

Q. How should researchers purify and characterize this compound to ensure high purity?

Purification is achieved using column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Characterization requires NMR (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and ester formation. For example, the methoxy group typically appears as a singlet at ~3.8 ppm in ¹H NMR, while the fluorine atom induces splitting in adjacent proton signals. High-resolution mass spectrometry (HRMS) or elemental analysis validates molecular formula, and HPLC (>98% purity) ensures suitability for downstream applications .

Q. What safety protocols are critical when handling this compound?

Use NIOSH-approved respirators, nitrile gloves, and chemical-resistant lab coats to prevent inhalation or dermal exposure. Work in a fume hood to avoid vapor accumulation. Store the compound at 2–8°C in airtight containers to prevent degradation. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste. Emergency eyewash stations and safety showers must be accessible .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

Discrepancies in NMR or IR spectra often arise from solvent effects, impurities, or tautomerism. To address this:

- Compare data with authentic samples or computational predictions (e.g., DFT-based NMR chemical shift calculations).

- Re-run experiments under standardized conditions (e.g., deuterated DMSO for consistent solvent shifts).

- Use 2D NMR (COSY, HSQC) to confirm coupling patterns and assign signals unambiguously .

Q. What experimental strategies assess the hydrolytic stability of this compound under physiological conditions?

Conduct stability studies in buffers (pH 1.2, 4.5, 7.4) at 37°C. Monitor degradation via HPLC at timed intervals (0, 6, 24, 48 hours). Calculate half-life (t₁/₂) using first-order kinetics. For mechanistic insights, isolate hydrolysis products (e.g., 5-fluoro-2-methoxynicotinic acid) via extraction and characterize via LC-MS. Compare stability against analogs (e.g., methyl esters) to identify structure-property relationships .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices, identifying electrophilic sites. Solvent effects (e.g., polar aprotic vs. protic) can be modeled using the SMD continuum approach. Validate predictions with kinetic experiments (e.g., reaction with amines or thiols under varying conditions). Software like Gaussian or ORCA is recommended for such analyses .

Q. What methodologies enable the detection of trace impurities in this compound batches?

Employ ultra-high-performance liquid chromatography (UHPLC) coupled with quadrupole time-of-flight (Q-TOF) mass spectrometry for high-sensitivity impurity profiling. Method development should include:

- Gradient elution (e.g., 5–95% acetonitrile in 0.1% formic acid).

- Spectral libraries for known byproducts (e.g., de-esterified or demethylated derivatives).

- Limit of detection (LOD) and quantification (LOQ) studies to ensure compliance with ICH guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.